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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606547

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols and
pharmacological data for AMG 837 calcium hydrate, a potent and orally bioavailable partial
agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor
1 (FFAL).[1][2][3][4][5] AMG 837 enhances glucose-stimulated insulin secretion, highlighting its
potential as a therapeutic agent for type 2 diabetes.[1][2][4][6]

Mechanism of Action and Signhaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed
on pancreatic B-cells.[1][2][7] The activation of GPR40 by AMG 837 is coupled to the Gaq
signaling pathway.[2][8] This initiates a cascade involving phospholipase C (PLC), leading to
the generation of inositol 1,4,5-triphosphate (IP3) and subsequent mobilization of intracellular
calcium (Ca2*).[1][7][8] The elevated intracellular Ca?* levels, in a glucose-dependent manner,
potentiate the secretion of insulin from pancreatic (-cells.[1][7]
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Quantitative Data Summary

Figure 1: AMG 837 signaling cascade in pancreatic [3-cells.

The following tables summarize the in vitro potency and pharmacokinetic properties of AMG

837.

Table 1: In Vitro Activity of AMG 837

Species/Cell

Assay Type Li Parameter Value (nM) Notes
ine
Caz* Flux Human (CHO Partial agonist
_ ECso 13.5+0.8 o
(Aequorin) cells) activity.[1][9]
Mouse (CHO
ECso 22.6+1.8
cells)
Rat (CHO cells) ECso 31.7+£1.8
Dog (CHO cells) ECso 71.3+5.8
Rhesus Monkey
ECso 30.6+4.3
(CHO cells)
Inositol
A9 _GPRA40 cell
Phosphate i ECso 78+1.2
ine
Accumulation
Consistent with
GTPyS Binding - ECso - IP accumulation
potency.[1]
Glucose-
] ) Isolated Mouse
Insulin Secretion Islet ECso 142 + 20 dependent
slets
activity.[7][10][11]
[FBHJAMG 837 Human FFA1
o pICso 8.13 [10][11]
Binding Receptor
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Table 2: Effect of Human Serum Albumin (HSA) on AMG 837 Activity

. Fold Shift in
Assay Condition Parameter Value (nM)
Potency
0.01% HSA ECso 13.5+0.8
0.625% Delipidated
ECso 210 £12 ~16-fold
HSA
100% Human Serum ECso 2,140 £+ 310 ~180-fold

Note: AMG 837 exhibits extensive binding to plasma proteins (98.7% bound in human plasma),
which reduces its potency in the presence of serum.[1][7]

Table 3: Pharmacokinetic Profile of AMG 837 in Rats

Parameter Value Dosing

0.5 mg/kg (single oral dose)[1]

Oral Bioavailability (%F) 84%
[2][10]

0.5 mg/kg (single oral dose)[1]

Cmax (Total Plasma) 1.4 uM
[2][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Ca?* Flux Assay (Aequorin Method)

This protocol measures changes in intracellular calcium concentration upon GPR40 activation
by AMG 837.
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Ca?* Flux Assay Workflow

1. Co-transfect CHO cells
(Human GPR40 + Aequorin plasmids)

2. Incubate cells overnight

3. Harvest and load cells
with coelenterazine

4. Add AMG 837
(dose-response concentrations)

5. Measure luminescence
(Caz*-sensitive aequorin signal)

6. Analyze data
(Calculate ECso)

Click to download full resolution via product page

Figure 2: Workflow for the GPR40 aequorin Ca2* flux assay.

Methodology:

¢ Cell Culture and Transfection: CHO cells are transiently co-transfected with an expression
plasmid for human GPR40 and a plasmid for the Ca?*-sensitive bioluminescent protein
aequorin.[1]
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o Cell Preparation: Following incubation, cells are harvested and loaded with the aequorin
substrate, coelenterazine.

o Compound Addition: Cells are exposed to varying concentrations of AMG 837. Assays
should be performed in the presence of a low concentration of human serum albumin (e.g.,
0.01% wi/v) to minimize non-specific binding.[2][7]

» Signal Detection: The light emission from the aequorin-Ca2* interaction is measured using a
luminometer.

o Data Analysis: The dose-response curve is plotted, and the ECso value is calculated to
determine the potency of AMG 837.[1]

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of a key second messenger, inositol phosphate,
following Gqg-coupled receptor activation.

Methodology:
e Cell Line: A stable cell line expressing GPR40 (e.g., A9_GPR40) is used.[1][7]

o Cell Labeling: Cells are labeled with [H]-myo-inositol overnight to incorporate the radiolabel
into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

» Stimulation: Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then
stimulated with various concentrations of AMG 837.

o Extraction: The reaction is terminated, and the soluble inositol phosphates are extracted.

e Quantification: The amount of [®H]-inositol phosphates is quantified using scintillation
counting.

o Data Analysis: Dose-response curves are generated to calculate the ECso value.[1]

Glucose-Stimulated Insulin Secretion (GSIS) from
Isolated Islets
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This ex vivo protocol assesses the direct effect of AMG 837 on insulin secretion from primary
pancreatic islets.

Methodology:

« [slet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase
digestion.[12]

e Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM
glucose) to establish a basal insulin secretion rate.

o Stimulation: Islets are then incubated with a stimulatory concentration of glucose (e.g., 16.7
mM) in the presence of varying concentrations of AMG 837 (1 nM to 10 uM).[10][11]

« Supernatant Collection: After the incubation period, the supernatant is collected.

« Insulin Quantification: The concentration of insulin in the supernatant is measured using an
ELISA or radioimmunoassay.

o Data Analysis: The potentiation of GSIS by AMG 837 is determined, and an ECso value is
calculated. The glucose dependency of AMG 837's effect can be confirmed by running
parallel experiments at low glucose concentrations, where the compound should have
minimal effect.[7]

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This in vivo protocol evaluates the effect of AMG 837 on glucose disposal and insulin secretion
in a physiological context.
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Oral Glucose Tolerance Test (OGTT) Protocol

1. Fast animals overnight

2. Administer AMG 837
(e.g., 0.03, 0.1, 0.3 mg/kg) or vehicle
by oral gavage

3. Wait for 30 minutes

4. Administer glucose challenge
(intraperitoneal or oral)

5. Collect blood samples
at timed intervals
(e.g., 0, 15, 30, 60, 120 min)

6. Measure blood glucose
and plasma insulin levels

7. Analyze data
(Calculate Glucose AUC)

Click to download full resolution via product page

Figure 3: Standard workflow for an in vivo oral glucose tolerance test.

Methodology:
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e Animal Model: Use normal rats (e.g., Sprague-Dawley) or a diabetic model (e.g., Zucker fatty
rats).[1][2]

e Acclimation and Fasting: Animals are acclimated and then fasted overnight prior to the
experiment.

e Dosing: AMG 837 is administered by oral gavage at various doses (e.g., 0.03, 0.1, 0.3
mg/kg) 30 minutes before the glucose challenge.[1][2][10][11] A vehicle control group is
included.

e Glucose Challenge: A bolus of glucose is administered either orally or via intraperitoneal
injection.

e Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g.,
0, 15, 30, 60, and 120 minutes) post-glucose challenge.

e Analysis: Blood glucose is measured immediately. Plasma is separated for subsequent
measurement of insulin levels.

o Data Interpretation: The area under the curve (AUC) for glucose is calculated to assess the
improvement in glucose tolerance. Insulin levels are analyzed to confirm the mechanism of
action.[10]

Disclaimer: This document is intended for research and informational purposes only. All
experiments should be conducted in accordance with institutional guidelines and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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